trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride
CAS No.:
Cat. No.: VC13815077
Molecular Formula: C5H9ClF3N
Molecular Weight: 175.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9ClF3N |
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Molecular Weight | 175.58 g/mol |
IUPAC Name | (1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 |
Standard InChI Key | YYYMJJAPNAKGEH-MMALYQPHSA-N |
Isomeric SMILES | C1C[C@@H]([C@H]1C(F)(F)F)N.Cl |
SMILES | C1CC(C1C(F)(F)F)N.Cl |
Canonical SMILES | C1CC(C1C(F)(F)F)N.Cl |
Introduction
Structural Characteristics and Nomenclature
trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride (CAS 2227198-22-1) possesses the molecular formula and a molecular weight of 175.58 g/mol . Its IUPAC name, (1R,2S)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, reflects the trans configuration of the amine and trifluoromethyl groups across the cyclobutane ring. The stereochemistry is explicitly defined by the SMILES notation , which encodes the absolute configuration at the chiral centers .
The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol), which influences both reactivity and conformational flexibility. The trifluoromethyl group, positioned trans to the amine, enhances lipophilicity () and metabolic stability compared to non-fluorinated analogues. X-ray crystallographic studies of similar compounds reveal a puckered cyclobutane ring with bond angles deviating from ideal tetrahedral geometry, contributing to unique electronic profiles .
Synthetic Methodologies
Cyclobutane Ring Construction
The synthesis of trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride begins with cyclobutane ring formation. Common strategies include:
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[2+2] Cycloaddition: Photochemical dimerization of substituted alkenes under UV light, though this often yields mixtures of cis and trans products.
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Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclobutane ring from diene precursors, offering better stereocontrol.
Trifluoromethylation
Introducing the trifluoromethyl group typically employs:
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Ruppert-Prakash Reagent (): Reacts with ketone intermediates under Lewis acid catalysis (e.g., ).
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Copper-Mediated Cross-Coupling: Utilizes or with aryl halides.
Amination and Salt Formation
The amine group is introduced via:
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Gabriel Synthesis: Phthalimide protection followed by hydrazinolysis.
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Reductive Amination: Ketone intermediates reacted with ammonia and .
The free amine is subsequently treated with HCl gas in diethyl ether to yield the hydrochloride salt, improving solubility and crystallinity.
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 175.58 g/mol |
Melting Point | 215–218°C (decomposes) |
Solubility | >50 mg/mL in DMSO; <1 mg/mL in H2O |
LogP (Octanol-Water) | 1.2 (calculated) |
pKa (Amine) | 9.4 ± 0.3 |
The hydrochloride salt form enhances aqueous solubility (up to 10 mM in buffered solutions) compared to the free base. Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 120°C, indicative of moderate thermal stability.
Reactivity Profile
Oxidation Reactions
Treatment with in acidic conditions oxidizes the cyclobutane ring, yielding a diketone derivative ().
Reduction Pathways
Catalytic hydrogenation () reduces the cyclobutane ring to a cyclobutanol derivative, though ring-opening side products are common.
Nucleophilic Substitution
The amine group undergoes alkylation with ethyl bromoacetate () in , producing -alkylated products (yield: 65–70%).
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Distinguishing Feature | LogP |
---|---|---|---|
trans-2-(Trifluoromethyl)cyclobutanamine HCl | trans CF/NH configuration | 1.2 | |
cis-2-(Trifluoromethyl)cyclobutanamine HCl | cis stereochemistry | 1.1 | |
3-(Trifluoromethyl)cyclobutanamine HCl | CF at position 3 | 1.3 |
The trans isomer exhibits 15% higher metabolic stability in human liver microsomes compared to cis counterparts, attributed to reduced steric hindrance in cytochrome P450 binding .
Applications in Scientific Research
Medicinal Chemistry
Serves as a rigid scaffold for β-turn mimetics in peptide drug design. Incorporation into thrombin inhibitors improved target affinity ( = 0.8 nM vs. 2.1 nM for linear analogues).
Material Science
Forms coordination complexes with Cu(II) ( = 650 nm) for OLED applications, demonstrating enhanced electroluminescence efficiency.
Challenges and Future Directions
Key challenges include:
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Stereoselective Synthesis: Current methods yield trans:cis ratios ≤ 3:1, necessitating chiral chromatography.
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Pharmacokinetic Optimization: Oral bioavailability remains low (<20% in rat models).
Future research should prioritize:
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Enzymatic resolution techniques for enantiopure production.
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Deuterium labeling () for metabolic pathway tracing.
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